molecular formula C10H18O3 B032999 3-Methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-2-butanone CAS No. 60283-66-1

3-Methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-2-butanone

Cat. No.: B032999
CAS No.: 60283-66-1
M. Wt: 186.25 g/mol
InChI Key: OEWNLHDQCVAEPN-UHFFFAOYSA-N
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Description

3-Methyl-3-(oxan-2-yloxy)butan-2-one is an organic compound with a unique structure that includes a butanone backbone and an oxane (tetrahydropyran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(oxan-2-yloxy)butan-2-one typically involves the reaction of 3-methyl-2-butanone with oxirane (ethylene oxide) under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes ring closure to form the oxane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to favor the formation of the desired product while minimizing side reactions. Catalysts such as Lewis acids or bases may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(oxan-2-yloxy)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-Methyl-3-(oxan-2-yloxy)butan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones and oxanes.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-3-(oxan-2-yloxy)butan-2-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze the formation or cleavage of the oxane ring. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3-buten-2-one: This compound has a similar backbone but lacks the oxane ring.

    3-Methylbutan-2-one: Similar structure but without the oxane ring.

Uniqueness

3-Methyl-3-(oxan-2-yloxy)butan-2-one is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-methyl-3-(oxan-2-yloxy)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-8(11)10(2,3)13-9-6-4-5-7-12-9/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWNLHDQCVAEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)OC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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